For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Applications of Boc-D-Arg(Pbf)-OH
Nα-tert-butyloxycarbonyl-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine, commonly abbreviated as Boc-D-Arg(Pbf)-OH, is a cornerstone reagent in modern peptide chemistry. As a protected derivative of the non-natural D-enantiomer of arginine, it is an essential building block for the synthesis of peptides with enhanced stability against enzymatic degradation, a crucial attribute for therapeutic drug development.[1]
This technical guide provides a comprehensive overview of the chemical properties of Boc-D-Arg(Pbf)-OH, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and a discussion of its strategic importance in peptide chemistry.
Core Chemical and Physical Properties
Boc-D-Arg(Pbf)-OH is a white to off-white powder.[2][3] Its structure is characterized by two key protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino terminus and the highly acid-sensitive 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on the guanidino side chain.[4][5] This protection scheme is fundamental to its application in Boc-based SPPS.[4]
Table 1: Physicochemical Properties of Boc-D-Arg(Pbf)-OH
| Property | Value | Source(s) |
| CAS Number | 186698-61-3 | [2][6] |
| Molecular Formula | C₂₄H₃₈N₄O₇S | [2][7][8] |
| Molecular Weight | 526.65 g/mol | [2][7][9] |
| Appearance | White to off-white solid powder | [2][3] |
| Purity | ≥95% - ≥98.0% (TLC) | [10][11][12][13] |
Table 2: Solubility Data
| Solvent | Solubility | Notes | Source(s) |
| DMSO | Up to 200 mg/mL (379.76 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility. | [2][14] |
| Water or 1% Acetic Acid | Soluble | [4][15] | |
| Polar Organic Solvents (e.g., DMF) | Generally Soluble | [4] | |
| Water | Sparingly Soluble | [3] |
Table 3: Storage and Stability Recommendations
| Condition | Duration | Notes | Source(s) |
| Powder (-20°C) | 3 years | Store desiccated for long-term stability. | [2][4][14] |
| Powder (4°C) | 2 years | [2][14] | |
| In Solvent (-80°C) | 6 months | Aliquot to prevent freeze-thaw cycles. | [2][14] |
| In Solvent (-20°C) | 1 month | [2][14] |
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-D-Arg(Pbf)-OH is primarily utilized in Boc-chemistry SPPS. The strategic use of orthogonal protecting groups is central to this methodology. The Boc group is removed at each cycle of synthesis under moderate acidic conditions, while the Pbf group remains intact. The Pbf group is favored over older sulfonyl-based protecting groups like Tosyl (Tos) due to its higher acid lability, which allows for cleaner and more efficient removal during the final cleavage step.[4][16]
The incorporation of a D-amino acid like D-arginine can significantly alter a peptide's secondary structure and dramatically increase its resistance to proteases, which are highly specific for L-amino acids.[1] This makes Boc-D-Arg(Pbf)-OH a valuable reagent for developing peptide-based therapeutics with improved pharmacokinetic profiles.
Caption: Logical workflow for the incorporation of Boc-D-Arg(Pbf)-OH in Boc-SPPS.
Experimental Protocols
The following section details a standard protocol for the incorporation of Boc-D-Arg(Pbf)-OH into a growing peptide chain on a solid support using manual Boc-SPPS.
Protocol 1: Coupling of Boc-D-Arg(Pbf)-OH
-
Resin Preparation:
-
Boc Deprotection:
-
Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide chain.
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[16] Perform a short treatment of 1-2 minutes followed by a longer treatment of 20-30 minutes.[17]
-
Wash the resin thoroughly with DCM, isopropanol, and then DMF to remove residual acid and byproducts.[17]
-
-
Neutralization:
-
Coupling Reaction:
-
In a separate vessel, dissolve Boc-D-Arg(Pbf)-OH (2-4 equivalents relative to the resin substitution) and a suitable activating agent, such as HBTU/HOBt (2-4 equivalents), in DMF.[16]
-
Add this activation mixture to the neutralized resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[17]
-
Monitor the completion of the reaction using a qualitative method, such as the Kaiser test.
-
Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[17]
-
-
Final Cleavage and Pbf Deprotection:
-
After the entire peptide sequence has been assembled, wash the final resin-bound peptide with DCM and dry it under vacuum.[17]
-
Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers (e.g., water, triisopropylsilane).[17] This step simultaneously cleaves the peptide from the resin and removes the Pbf group from the arginine side chain, along with other acid-labile side-chain protecting groups.[1][17]
-
Side Reactions: δ-Lactam Formation
During the activation step of the carboxyl group, Boc-D-Arg(Pbf)-OH is susceptible to an intramolecular side reaction leading to the formation of a δ-lactam.[18] This side reaction effectively consumes the activated amino acid, preventing it from coupling to the peptide chain and potentially leading to deletion sequences.[19] This is a critical consideration, especially in industrial-scale synthesis where minimizing excess reagents is crucial.[19] Reaction conditions, such as solvent polarity and temperature, can be optimized to mitigate this side reaction.[18]
Caption: Orthogonality of Boc and Pbf group deprotection in SPPS.
Conclusion
Boc-D-Arg(Pbf)-OH is a highly refined and indispensable reagent for the synthesis of complex peptides, particularly those intended for therapeutic use. Its well-defined chemical properties, coupled with the strategic advantages of the Boc/Pbf protection scheme, allow for the efficient and reliable incorporation of D-arginine residues. Understanding the specific protocols for its use and being mindful of potential side reactions like δ-lactam formation are critical for achieving high-purity, high-yield peptide synthesis. For researchers in drug discovery and development, the ability to create peptides with enhanced enzymatic stability using building blocks like Boc-D-Arg(Pbf)-OH is a significant advantage in the pursuit of novel therapeutics.
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